

# Application Notes and Protocols: In Vivo Imaging of Upadacitinib's Therapeutic Effects

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Upadacitinib (RINVOQ®) is an oral, selective and reversible Janus kinase 1 (JAK1) inhibitor approved for the treatment of several immune-mediated inflammatory diseases, including rheumatoid arthritis (RA), psoriatic arthritis, atopic dermatitis, and inflammatory bowel disease. [1][2] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for the transduction of signals from numerous pro-inflammatory cytokines.[3][4] By selectively targeting JAK1, Upadacitinib modulates the inflammatory cascade involved in the pathogenesis of these conditions.[5][6]

In vivo imaging provides a powerful, non-invasive means to longitudinally assess the therapeutic efficacy of Upadacitinib. These techniques allow for the direct visualization and quantification of pathological processes such as inflammation, joint damage, and changes in tissue metabolism in both preclinical animal models and clinical settings. This document provides an overview of Upadacitinib's mechanism, summarizes key quantitative data from relevant studies, and offers detailed protocols for applying in vivo imaging to evaluate its therapeutic effects.

## Mechanism of Action: JAK-STAT Pathway Inhibition

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 with greater potency than for other JAK isoforms like JAK2, JAK3, and TYK2.[4][6] This



selective inhibition prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[7] As a result, the translocation of STAT dimers to the nucleus is blocked, inhibiting the transcription of pro-inflammatory genes and disrupting the signaling of key cytokines such as IL-6 and IFNy.[4][7][8]



Click to download full resolution via product page



**Caption:** Upadacitinib inhibits the JAK-STAT signaling pathway.

### **Quantitative Data Summary**

In vivo studies have quantitatively demonstrated the efficacy of Upadacitinib in reducing inflammation and disease progression.

# Table 1: Preclinical Efficacy of Upadacitinib in Rat Adjuvant-Induced Arthritis (AIA) Model

This table summarizes the dose-dependent effects of orally administered Upadacitinib on paw swelling and bone erosion in a rat model of rheumatoid arthritis.[8][9]

| Parameter                                                            | Vehicle<br>Control | Upadacitinib (3<br>mg/kg)        | Upadacitinib<br>(10 mg/kg)    | Data Source |
|----------------------------------------------------------------------|--------------------|----------------------------------|-------------------------------|-------------|
| Paw Swelling<br>Reduction                                            | Baseline           | Dose-dependent reduction         | Significant reduction         | [8]         |
| Bone Volume<br>(µCT)                                                 | Significant Loss   | Dose-dependent reduction in loss | Significant reduction in loss | [8][9]      |
| Histological<br>Improvements                                         | N/A                | Improved                         | Improved                      | [8]         |
| (Synovial hypertrophy, inflammation, cartilage damage, bone erosion) |                    |                                  |                               |             |

# Table 2: Clinical and Imaging Outcomes in Rheumatoid Arthritis Patients (UPARAREMUS Study)

This table presents real-world data on the proportion of RA patients achieving remission, as assessed by both clinical scores and ultrasound imaging, over 48 weeks of Upadacitinib treatment.[10][11][12]



| Time Point | Combined Clinical<br>& Ultrasound<br>Remission | Ultrasound<br>Remission<br>(Absence of Power<br>Doppler Signal) | Data Source  |
|------------|------------------------------------------------|-----------------------------------------------------------------|--------------|
| Week 12    | 35% - 40%                                      | -                                                               | [10][12]     |
| Week 24    | 55% - 63.6%                                    | > 60%                                                           | [10][11][12] |
| Week 48    | 72%                                            | > 80%                                                           | [10]         |

## Table 3: Plasma Biomarker Modulation by Upadacitinib in RA Patients

This table highlights key inflammatory and chemotactic biomarkers that show a significant exposure-response relationship with Upadacitinib plasma concentrations.[13]

| Biomarker<br>Category      | Modulated<br>Biomarkers                      | Effect     | Data Source |
|----------------------------|----------------------------------------------|------------|-------------|
| Inflammatory<br>Mediators  | IL-6, Interferon-related biomarkers, TNFSF11 | Inhibition | [13]        |
| Myeloid Cell<br>Chemotaxis | CCL19, MCP-3, MCP-                           | Inhibition | [13]        |
| Cartilage Destruction      | MMP1                                         | Inhibition | [13]        |

## **Experimental Protocols**

# Protocol 1: Preclinical Evaluation in a Rodent Model of Arthritis

This protocol describes a typical workflow for assessing Upadacitinib's efficacy in a rat Adjuvant-Induced Arthritis (AIA) model using micro-computed tomography (µCT) and optical imaging.





Click to download full resolution via product page

Caption: Experimental workflow for preclinical in vivo imaging.

Methodology:



#### · Animal Model and Acclimatization:

- Use female Lewis rats (6-8 weeks old).
- Acclimatize animals for at least one week under specific pathogen-free conditions with standard chow and water ad libitum.[1]
- Obtain necessary ethical approvals for all animal procedures.[14]

#### Arthritis Induction:

- Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the base of the tail.
- Monitor animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Paw volume can be measured using a plethysmometer.

#### Treatment Protocol:

- At the first sign of disease (typically day 7-10 post-induction), randomize animals into treatment groups (n=8-10 per group):
  - Group 1: Vehicle control (e.g., 0.5% methylcellulose).
  - Group 2: Upadacitinib (3 mg/kg, once daily).
  - Group 3: Upadacitinib (10 mg/kg, once daily).
- Administer treatments orally via gavage daily until the study endpoint (e.g., Day 18).[8]

#### In Vivo Imaging:

- Micro-Computed Tomography (µCT):
  - Perform scans at baseline and at the study endpoint to assess bone and joint morphology.
  - Anesthetize rats (e.g., with isoflurane) and place them in the μCT scanner.



- Acquire images of the hind paws with a high resolution (e.g., 10-20 μm voxel size).
- Analyze 3D reconstructed images to quantify bone erosion, joint space narrowing, and changes in bone volume.[8][9]
- Optical Imaging (Near-Infrared Fluorescence NIRF):
  - To visualize inflammation, inject an inflammation-targeted fluorescent agent (e.g., an agent targeting macrophages or activated endothelium) intravenously.
  - Perform imaging at baseline and at multiple time points post-treatment (e.g., weekly).
  - Anesthetize animals and place them in a dark imaging chamber.
  - Acquire fluorescence images of the paws and quantify the fluorescence intensity in the regions of interest (joints) to monitor changes in inflammatory cell infiltration.[15]
- Endpoint Analysis:
  - At the study conclusion, collect blood samples for biomarker analysis (e.g., cytokines, C-reactive protein).
  - Euthanize animals and harvest hind paws for histological analysis to assess synovial inflammation, cartilage damage, and bone erosion.

### Protocol 2: Clinical Assessment using Musculoskeletal Ultrasound

This protocol outlines a method for evaluating the therapeutic effect of Upadacitinib in rheumatoid arthritis patients using ultrasound to detect synovitis, based on methodologies from real-world studies.[11][12]

#### Methodology:

- Patient Selection and Baseline Assessment:
  - Enroll patients with moderate to severe active rheumatoid arthritis who are initiating treatment with Upadacitinib.



- Conduct a baseline clinical assessment, including Disease Activity Score 28 (DAS28),
  Clinical Disease Activity Index (CDAI), and patient-reported outcomes.[16]
- Perform a baseline musculoskeletal ultrasound examination.
- Ultrasound Examination Protocol:
  - Equipment: Use a high-frequency linear transducer (e.g., 12-18 MHz).
  - Target Joints: Perform a standardized examination of specific target joints, for example,
    the wrists and second metacarpophalangeal (MCP) joints bilaterally.[12]
  - Imaging Modes:
    - Grayscale (GS) Ultrasound: Assess for synovial hypertrophy and joint effusions. Grade synovial hypertrophy on a semi-quantitative scale (e.g., 0-3).
    - Power Doppler (PD) Ultrasound: Detect active inflammation by visualizing synovial blood flow. Grade the PD signal on a semi-quantitative scale (e.g., 0-3).
- Follow-up and Remission Criteria:
  - Repeat clinical and ultrasound assessments at specified follow-up intervals (e.g., Week
    12, Week 24, and Week 48).[10]
  - Ultrasound Remission: Define ultrasound remission as the absence of significant Power Doppler signal (e.g., a cumulative PD score below a predefined threshold, or absence of PD signal ≥ 2 in one joint or PD ≥ 1 in two joints).[12]
  - Combined Remission: The primary endpoint can be defined as the achievement of both clinical remission (e.g., CDAI ≤ 2.8) and ultrasound remission.[11]
- Data Analysis:
  - Calculate the proportion of patients achieving ultrasound remission and combined clinical/ultrasound remission at each time point.



 Analyze changes in GS and PD scores from baseline to follow-up visits to quantify the reduction in synovitis.

### **Conceptual Framework**

The application of in vivo imaging is based on the logical relationship between Upadacitinib's mechanism, its effect on biological processes, and the resulting therapeutic outcomes. Imaging biomarkers serve as a crucial link, providing objective evidence of drug efficacy.



Click to download full resolution via product page

Caption: Relationship between Upadacitinib, imaging, and efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Therapeutic Effects of Upadacitinib on Experimental Autoimmune Uveitis: Insights From Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atopic Dermatitis | Metabolic effects of upadacitinib in patients with psoriasis and atopic dermatitis | springermedicine.com [springermedicine.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Upadacitinib: Mechanism of action, clinical, and translational science PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]



- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoghcp.com]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical and Ultrasound Remission at 48 Weeks of Upadacitinib in Rheumatoid Arthritis: Real-World Results from the Italian Multicenter UPARAREMUS Study | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 11. Clinical and Ultrasonographic Remission in Bio-naïve and Bio-failure Patients with Rheumatoid Arthritis at 24 Weeks of Upadacitinib Treatment: The UPARAREMUS Real-Life Study PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical and Ultrasonographic Remission in Bio-naïve and Bio-failure Patients with Rheumatoid Arthritis at 24 Weeks of Upadacitinib Treatment: The UPARAREMUS Real-Life Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exposure-Response Analyses of Upadacitinib Effects on Plasma Biomarkers in Rheumatoid Arthritis Patients ACR Meeting Abstracts [acrabstracts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Optical Imaging: New Tools for Arthritis PMC [pmc.ncbi.nlm.nih.gov]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging of Upadacitinib's Therapeutic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13748610#in-vivo-imaging-of-upadacitinib-s-therapeutic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com